Hepatotoxicity Signal: 25 Cases of Acute Hepatitis in Italian Cohort (1995) vs. Rare Idiosyncratic Events with Ranitidine/Cimetidine
Niperotidine exhibited a distinct and severe hepatotoxicity profile during clinical evaluation. In a cohort study conducted in Italy, 25 cases of acute hepatitis associated with niperotidine use were reported between March and August 1995 [1]. All patients showed increased parameters of liver cell injury and clinical symptoms of acute hepatitis; after drug withdrawal, outcomes were favorable except for one patient who developed fulminant hepatitis and died from digestive tract bleeding [1]. In contrast, ranitidine and cimetidine are associated with only rare, idiosyncratic hepatic injury. An adjusted relative risk (RR) analysis for acute liver injury reported an RR of 1.7 (95% CI: 0.5–5.8) for ranitidine and 5.5 (95% CI: 1.9–15.9) for cimetidine compared to non-use [2]. Niperotidine's signal was sufficiently strong to cause market withdrawal, whereas ranitidine and cimetidine remain approved.
| Evidence Dimension | Incidence and severity of hepatotoxicity |
|---|---|
| Target Compound Data | 25 cases of acute hepatitis; 1 death from fulminant hepatitis; withdrawal from clinical use |
| Comparator Or Baseline | Ranitidine: RR = 1.7 (95% CI: 0.5–5.8); Cimetidine: RR = 5.5 (95% CI: 1.9–15.9); Famotidine: no specific hepatotoxicity signal reported |
| Quantified Difference | Niperotidine caused a concentrated cluster of hepatotoxicity leading to withdrawal; ranitidine and cimetidine show low absolute risk and remain on market |
| Conditions | Human clinical cohort (Italy, 1995) and pharmacoepidemiological database analysis |
Why This Matters
This evidence positions niperotidine as a positive control or mechanistic probe for studying H2 antagonist-induced liver injury, a role for which safer H2 blockers are not suitable.
- [1] Gasbarrini G, Gentiloni N, Febbraro S, et al. Acute liver injury related to the use of niperotidine. J Hepatol. 1997 Sep;27(3):583-6. doi: 10.1016/s0168-8278(97)80365-0. View Source
- [2] García Rodríguez LA, Wallander MA, Stricker BH. The risk of acute liver injury associated with cimetidine and other acid-suppressing drugs. Br J Clin Pharmacol. 1997;43(2):183-188. (Data excerpted from Abstract: adjusted RR for cimetidine 5.5, ranitidine 1.7) View Source
